molecular formula C8H11NO2 B115559 1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one CAS No. 143359-79-9

1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

Cat. No. B115559
CAS RN: 143359-79-9
M. Wt: 153.18 g/mol
InChI Key: RZVAARBTADMEKU-UHFFFAOYSA-N
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Description

1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, also known as N-Acetyldimethylpyrrolidone (NADP), is a chemical compound that is widely used in scientific research. It is a cyclic amide that is synthesized from acetic anhydride and dimethylamine. NADP is a versatile compound that has a wide range of applications in various fields of research, such as organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of NADP is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It is also known to modulate the activity of ion channels and transporters.
Biochemical and physiological effects
NADP has various biochemical and physiological effects in the body. It is known to enhance the solubility and bioavailability of drugs. It is also known to modulate the activity of various enzymes and receptors in the body.

Advantages And Limitations For Lab Experiments

NADP has several advantages for lab experiments. It is a versatile compound that can be used in various fields of research. It is also readily available and relatively inexpensive. However, it has some limitations, such as its toxicity and potential side effects.

Future Directions

There are several future directions for the research on NADP. One direction is to explore its potential as a drug delivery system for targeted drug delivery. Another direction is to investigate its role in the regulation of ion channels and transporters. Further research is also needed to understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-onethylpyrrolidone (NADP) is a versatile compound that has a wide range of applications in various fields of scientific research. It is synthesized by the reaction of acetic anhydride with dimethylamine and is used as a solvent, reagent, coenzyme, and drug delivery system. Further research is needed to explore its potential as a targeted drug delivery system and to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of NADP is a relatively simple process that involves the reaction of acetic anhydride with dimethylamine. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at a temperature of around 60-70°C. The product is then purified by distillation or recrystallization to obtain pure NADP.

Scientific Research Applications

NADP has a wide range of applications in scientific research. In organic chemistry, it is used as a solvent for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolizidines.
In biochemistry, NADP is used as a coenzyme in various metabolic pathways. It is involved in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the biosynthesis of nucleotides and the detoxification of reactive oxygen species.
In pharmacology, NADP is used as a drug delivery system. It is used to enhance the solubility and bioavailability of drugs. It is also used as a carrier for targeted drug delivery, where the drug is attached to NADP and delivered to specific cells or tissues.

properties

CAS RN

143359-79-9

Product Name

1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-acetyl-5,5-dimethylpyrrol-2-one

InChI

InChI=1S/C8H11NO2/c1-6(10)9-7(11)4-5-8(9,2)3/h4-5H,1-3H3

InChI Key

RZVAARBTADMEKU-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=O)C=CC1(C)C

Canonical SMILES

CC(=O)N1C(=O)C=CC1(C)C

synonyms

2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-5,5-dimethyl- (9CI)

Origin of Product

United States

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